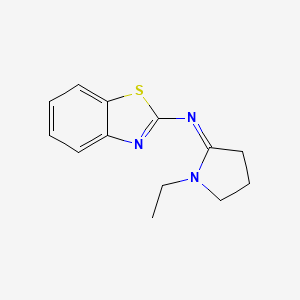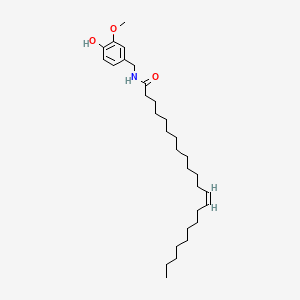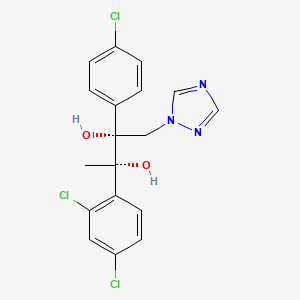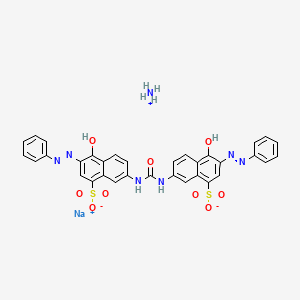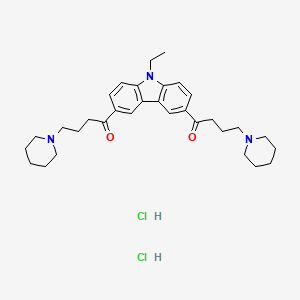
1-Butanone, 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)bis(4-(1-piperidinyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanone, 1,1’-(9-ethyl-9H-carbazole-3,6-diyl)bis(4-(1-piperidinyl)-, dihydrochloride is a complex organic compound with the molecular formula C32H43N3O2.2ClH . This compound is known for its unique structure, which includes a carbazole core and piperidinyl groups, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 1,1’-(9-ethyl-9H-carbazole-3,6-diyl)bis(4-(1-piperidinyl)-, dihydrochloride typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Butanone, 1,1’-(9-ethyl-9H-carbazole-3,6-diyl)bis(4-(1-piperidinyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole core.
Substitution: The piperidinyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
1-Butanone, 1,1’-(9-ethyl-9H-carbazole-3,6-diyl)bis(4-(1-piperidinyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a drug candidate.
Medicine: Its unique structure makes it a candidate for developing new pharmaceuticals with specific therapeutic targets.
Mécanisme D'action
The mechanism of action of 1-Butanone, 1,1’-(9-ethyl-9H-carbazole-3,6-diyl)bis(4-(1-piperidinyl)-, dihydrochloride involves its interaction with molecular targets in biological systems. The piperidinyl groups and carbazole core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Butanone, 1,1’-(9H-carbazole-3,6-diyl)bis(4-(1-piperidinyl)-, dihydrochloride
- 1-Butanone, 1,1’-(9-ethyl-9H-carbazole-3,6-diyl)bis(4-(1-morpholinyl)-, dihydrochloride)
Uniqueness
1-Butanone, 1,1’-(9-ethyl-9H-carbazole-3,6-diyl)bis(4-(1-piperidinyl)-, dihydrochloride is unique due to the presence of the ethyl group on the carbazole core and the piperidinyl groups. These structural features confer specific chemical and biological properties that distinguish it from similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
53428-19-6 |
|---|---|
Formule moléculaire |
C32H45Cl2N3O2 |
Poids moléculaire |
574.6 g/mol |
Nom IUPAC |
1-[9-ethyl-6-(4-piperidin-1-ylbutanoyl)carbazol-3-yl]-4-piperidin-1-ylbutan-1-one;dihydrochloride |
InChI |
InChI=1S/C32H43N3O2.2ClH/c1-2-35-29-15-13-25(31(36)11-9-21-33-17-5-3-6-18-33)23-27(29)28-24-26(14-16-30(28)35)32(37)12-10-22-34-19-7-4-8-20-34;;/h13-16,23-24H,2-12,17-22H2,1H3;2*1H |
Clé InChI |
GXCICAYPFUQBNH-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)C(=O)CCCN3CCCCC3)C4=C1C=CC(=C4)C(=O)CCCN5CCCCC5.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-[[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]oxy]propyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12705561.png)

